molecular formula C10H11FN2O3 B124028 4-(2-Fluoro-4-nitrophenyl)morpholine CAS No. 2689-39-6

4-(2-Fluoro-4-nitrophenyl)morpholine

Cat. No. B124028
CAS RN: 2689-39-6
M. Wt: 226.2 g/mol
InChI Key: ZEQCFSSBZPZEFJ-UHFFFAOYSA-N
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Patent
US05880118

Procedure details

To a solution of 19.9 g of morpholine, 28.7 g of 3,4-difluoronitrobenzene, and 14.8 g of diisopropyl ethylamine in 100 mL of ethyl acetate was heated at reflux under nitrogen for 4 h. The mixture was allowed to cool to room temperature overnight, then 100 mL of ethyl acetate, 150 mL of methylene chloride, and 150 mL of water were added, and the aqueous layer extracted with 2×50 mL of methylene chloride and 50 mL of ethyl acetate. The combined organic layers were dried (Na2SO4) to give a yellow solid. This was recrystallized from acetone-water to give a yellow solid, mp=112°-113° C.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[F:7][C:8]1[CH:9]=[C:10]([N+:15]([O-:17])=[O:16])[CH:11]=[CH:12][C:13]=1F.C(N(C(C)C)CC)(C)C.C(Cl)Cl>C(OCC)(=O)C.O>[F:7][C:8]1[CH:9]=[C:10]([N+:15]([O-:17])=[O:16])[CH:11]=[CH:12][C:13]=1[N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
19.9 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
28.7 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
14.8 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with 2×50 mL of methylene chloride and 50 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
This was recrystallized from acetone-water
CUSTOM
Type
CUSTOM
Details
to give a yellow solid, mp=112°-113° C.

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1N1CCOCC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.